2-ETHOXY-6-METHOXYPHENYLBORONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHOXY-6-METHOXYPHENYLBORONIC ACID is an organoboron compound that features both ethoxy and methoxy substituents on a phenyl ring. This compound is part of the broader class of arylboronic acids, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in forming carbon-carbon bonds, making arylboronic acids valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Mechanism of Action
Target of Action
The primary target of (2-Ethoxy-6-methoxyphenyl)boronic acid is the palladium (0) complex . This complex is a key component in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, including the production of various fine chemicals containing aryl structures, such as pharmaceuticals, pesticides, and advanced materials .
Action Environment
The action of (2-Ethoxy-6-methoxyphenyl)boronic acid is influenced by several environmental factors. The compound is generally environmentally benign , suggesting that it may have minimal impact on the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-ETHOXY-6-METHOXYPHENYLBORONIC ACID involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and often use bases like potassium acetate to form the desired boronic acid . The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-ETHOXY-6-METHOXYPHENYLBORONIC ACID primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide, catalyzed by palladium complexes.
Protodeboronation: This reaction involves the removal of the boronic acid group, often catalyzed by acids or bases.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds, which are essential in pharmaceuticals and materials science.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Scientific Research Applications
2-ETHOXY-6-METHOXYPHENYLBORONIC ACID has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as an inhibitor of serine proteases and kinases, which are targets for anti-cancer drugs.
Industry: Utilized in the production of fine chemicals, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Methoxyphenylboronic acid: Similar structure but lacks the ethoxy group.
4-Methoxyphenylboronic acid: Similar structure but with the methoxy group in the para position.
3-Formylphenylboronic acid: Contains a formyl group instead of methoxy and ethoxy groups.
Uniqueness: 2-ETHOXY-6-METHOXYPHENYLBORONIC ACID’s unique combination of ethoxy and methoxy groups provides distinct electronic and steric properties, making it particularly useful in specific Suzuki-Miyaura coupling reactions where these properties are advantageous .
Properties
IUPAC Name |
(2-ethoxy-6-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-3-14-8-6-4-5-7(13-2)9(8)10(11)12/h4-6,11-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANKTDJVHCITTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1OCC)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.